4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline
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Overview
Description
4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with aniline under specific conditions. One common method includes the use of chloroacetyl chloride as a reagent, followed by cyclization with thiourea at reflux temperature in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, the compound has been shown to interfere with cell proliferation pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the aniline group.
5-Phenyl-1,3,4-oxadiazole-2-yl: Contains a similar heterocyclic structure but with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
4-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline is unique due to the presence of both the thiadiazole ring and the aniline group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9N3S |
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Molecular Weight |
191.26 g/mol |
IUPAC Name |
4-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 |
InChI Key |
PXZUTFFTXQGMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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